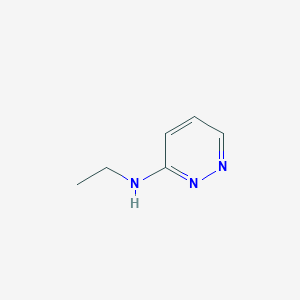

N-ethylpyridazin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGIFRJRLHNPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylpyridazin 3 Amine and Its Derivatives

Retrosynthetic Analysis of N-Ethylpyridazin-3-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inic.ac.uke-bookshelf.de This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions. rnlkwc.ac.in For this compound, the analysis begins by identifying the most logical bonds to disconnect to simplify the structure effectively.

Key Disconnection Strategies

The most logical disconnection for this compound is the carbon-nitrogen (C-N) bond between the ethyl group and the amino nitrogen. ias.ac.inic.ac.uk This strategy is advantageous because methods for forming C-N bonds are well-established in organic chemistry. ias.ac.in This disconnection simplifies the target molecule into two key fragments: a pyridazine (B1198779) core and an ethyl group. This approach is generally preferred over attempting to construct the pyridazine ring itself, which would involve a more complex multi-step synthesis.

Direct Synthesis Routes to this compound

The direct synthesis of this compound primarily involves the formation of the N-ethyl bond on the 3-aminopyridazine (B1208633) precursor. The main strategies employed are direct alkylation and reductive amination.

Alkylation Reactions

Alkylation reactions are a direct method for forming the C-N bond required to produce this compound.

This method involves the direct reaction of 3-aminopyridazine with an ethyl halide, such as iodoethane (B44018) or ethyl bromide. google.com However, the direct N-alkylation of aminopyridines using alkyl halides is often inefficient. researchgate.net A significant challenge is the competition between alkylation on the exocyclic amino group and alkylation on the nitrogen atoms within the pyridine (B92270) or pyridazine ring, which can lead to a mixture of products and poor yields of the desired N-monoalkylated product. researchgate.net For instance, treating 3-aminopyridine (B143674) with iodomethane (B122720) in the presence of LDA resulted in only a 17% yield of N-methyl-3-aminopyridine, as alkylation on the ring nitrogen was faster. researchgate.net

Table 2: N-Alkylation with Alkyl Halides

| Reactant | Reagent | Conditions | Product | Key Findings |

|---|---|---|---|---|

| 3-Aminopyridazine | Iodoethane | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | This compound | Prone to low yields and side reactions due to competing alkylation on the pyridazine ring nitrogens. google.comresearchgate.net |

Reductive amination is a versatile and highly effective alternative to direct alkylation that avoids the problem of multiple alkylations. masterorganicchemistry.com This two-part process begins with the reaction of an amine (3-aminopyridazine) with an aldehyde (acetaldehyde) to form an imine intermediate. libretexts.orglibretexts.org The imine is then reduced in the second step to form the target secondary amine, this compound. libretexts.orglibretexts.org

This method offers greater control and typically results in higher yields of the mono-alkylated product. masterorganicchemistry.com A variety of reducing agents can be used, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the aldehyde, allowing the reaction to be performed in a single pot. masterorganicchemistry.comnih.gov

Table 3: Reductive Amination for this compound Synthesis

| Reactant 1 | Reactant 2 | Reducing Agent | Conditions | Product | Key Findings |

|---|---|---|---|---|---|

| 3-Aminopyridazine | Acetaldehyde | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic conditions (pH ~5) to catalyze imine formation. youtube.com | This compound | An efficient, one-pot procedure that provides good selectivity for the desired mono-ethylated product, avoiding over-alkylation issues. masterorganicchemistry.comnih.gov |

Challenges in Selective Alkylation

A significant hurdle in the synthesis of secondary amines, such as this compound, through direct alkylation is the potential for overalkylation. nih.govchemrxiv.org The nucleophilicity of the nitrogen atom tends to increase with each successive alkylation, making the primary amine product more reactive towards the alkylating agent than the starting ammonia (B1221849) surrogate. nih.govchemrxiv.org This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging purification steps. masterorganicchemistry.com

Several strategies have been developed to mitigate this issue. One approach involves using a large excess of the amine to increase the probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product. acs.org Another method utilizes N-aminopyridinium salts as ammonia surrogates, which, upon alkylation, form a less reactive N-alkyl-N-pyridinium amine, thus favoring mono-alkylation in a process termed "self-limiting alkylation". nih.govchemrxiv.org Chelation-controlled methods, such as the use of 9-borabicyclononane (B1260311) (9-BBN) with amino alcohols, can also achieve selective mono-N-alkylation by forming a stable chelate that protects and activates the amine group. organic-chemistry.org

Amination of Pyridazine Precursors

An alternative to direct alkylation is the introduction of the ethylamino group onto a pre-existing pyridazine ring system. This is typically achieved through nucleophilic aromatic substitution on halogenated pyridazines or via N-amination strategies.

Nucleophilic Aromatic Substitution on Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAE or SNAr) is a powerful tool for the synthesis of substituted pyridazines. dur.ac.ukjuniperpublishers.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridazine ring, forming a negatively charged intermediate, followed by the departure of a leaving group, typically a halogen. dur.ac.uk The electron-deficient nature of the pyridazine ring, due to the presence of the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack. dur.ac.ukthieme-connect.de

In the context of synthesizing this compound, a halogenated pyridazine, such as 3-chloropyridazine (B74176), can be treated with ethylamine (B1201723). The ethylamine acts as the nucleophile, displacing the chloride to form the desired product. The reactivity of halopyridazines in SNAE reactions is influenced by the position of the halogen and the nature of other substituents on the ring. wur.nl For instance, the displacement of fluorine is often more facile than that of heavier halogens in some pyridine systems. dur.ac.uk

N-Amination Strategies

N-amination strategies involve the formation of a nitrogen-nitrogen bond, followed by subsequent transformations to yield the desired amine. These methods can be categorized based on the philicity of the nitrogen precursors, which can be either nucleophilic or electrophilic. nih.gov

One approach involves the reaction of pyridazine derivatives with electrophilic aminating agents like hydroxylamine-O-sulfonic acid, O-(mesitylsulfonyl)hydroxylamine (MSH), or O-(diphenylphosphinyl)hydroxylamine to form N-aminopyridazinium salts. thieme-connect.denih.gov These salts can then be further elaborated. The regiochemistry of this amination is influenced by substituents on the pyridazine ring; for example, an alkoxy group at the C3 position directs amination to the N1 position. thieme-connect.de

Another strategy involves the use of phosphonium (B103445) salt derivatives of pyridazines, which can react with sodium azide (B81097) to form versatile iminophosphorane products. nih.gov This method offers high regioselectivity and can be applied to a variety of heterocyclic systems, including diazines. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the exploration of a broader chemical space and the fine-tuning of molecular properties. This can be achieved by introducing substituents onto the pyridazine ring or by modifying the ethylamino side chain.

Strategies for Ring Functionalization

Functionalization of the pyridazine ring can be achieved through various methods, including multi-component reactions and "ring-switching" transformations. For instance, polysubstituted and ring-fused pyridazine systems can be accessed from the reaction of appropriate halogenated pyridazines with nucleophiles. worktribe.com The use of perfluoroheterocycles in these reactions can lead to highly functionalized products. worktribe.com

Another approach involves the transformation of 3-aminopyridazines into pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org These can be further modified, for example, by diazotization of an amino group to form a diazonium salt, which can then undergo reactions with alcohols to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. semanticscholar.org Five-component cascade reactions have also been employed to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives, demonstrating the power of multi-component strategies in building complex heterocyclic scaffolds. rsc.org

Modifications at the Ethylamino Moiety

Modifications to the ethylamino group of this compound derivatives can introduce further structural diversity. These modifications often involve standard functional group interconversions.

For example, the primary amine of an aminomethyl group attached to a pyridazinone core can undergo nucleophilic acylation with agents like acetyl chloride or acetic anhydride (B1165640) to form stable amides. Similarly, condensation with aldehydes or ketones can yield Schiff bases, which serve as intermediates for further cyclization or functionalization.

Application of Protective Groups in Pyridazine Synthesis

In the synthesis of complex molecules containing a pyridazine core, the strategic use of protecting groups is essential to prevent unwanted side reactions and direct the chemical transformation to the desired outcome. The pyridazine ring, similar to pyridine, contains nucleophilic nitrogen atoms that can interfere with reactions at other sites of the molecule. acs.org For instance, in multi-step syntheses where a side chain attached to the pyridazine ring needs to be modified, the ring nitrogen could cause undesirable cyclization reactions. acs.org

To circumvent such issues, the lone pair of electrons on the pyridazine nitrogen can be temporarily "occupied" by a protecting group. acs.org One common strategy adapted from pyridine chemistry is the use of borane (B79455) (BH₃). sigmaaldrich.comresearchgate.net The pyridazine can be converted into a pyridazine-borane complex, which renders the ring nitrogen non-nucleophilic and stable to various reaction conditions. sigmaaldrich.comresearchgate.net This protection allows for selective alkylation or other modifications on the side chains. After the desired transformation is complete, the borane group can be removed, often under acidic conditions, to regenerate the pyridazine ring. sigmaaldrich.com

Another approach involves the formation of an N-oxide by treating the pyridazine with an oxidizing agent. acs.org This method also effectively masks the nucleophilicity of the ring nitrogen. However, the removal of the N-oxide group, which can be achieved using reagents like zinc dust, and the thermal instability of some N-oxide intermediates can present challenges, particularly in large-scale applications. acs.org

The selection of a suitable protecting group is governed by several factors: it must be easy to introduce and remove in high yield, stable to the specific reaction conditions it is meant to endure, and should not introduce new complications into the synthetic sequence. wiley.com

Process Optimization and Scale-Up in this compound Synthesis

Solvent Selection and Reaction Conditions

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly influence reaction rates, yields, and the impurity profile. biotage.comdtu.dk An ideal solvent should dissolve reactants, be stable under the reaction conditions, and facilitate product isolation. dtu.dkgoogle.com

In the synthesis of a pyridazine derivative, a solvent evaluation revealed that methanol (B129727) (MeOH) was a superior solvent compared to others like tert-amyl alcohol or n-butanol (n-BuOH), which resulted in slower conversions and decomposition of a key intermediate. acs.org The optimization of reaction conditions, such as temperature and pressure, is also crucial. For many amination reactions, temperatures can range from 60°C to 150°C. google.com

Below is a table illustrating the impact of solvent choice on a representative chemical synthesis, highlighting how different solvents can lead to varying product yields and by-product formation. biotage.com

| Solvent | Reagent Solubility (at RT) | Product Yield | By-products |

| DCM | Marginal | High | Few |

| EtOAc | Marginal | Highest | Fewest |

| DMF | Full | Low | Multiple |

| DMSO | Full | Lowest | Multiple |

This interactive table is based on a model reaction and demonstrates the general principle that solvent choice significantly affects synthesis outcomes. DCM (Dichloromethane), EtOAc (Ethyl acetate), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide). biotage.com

Further process optimization might involve reducing solvent volumes to increase throughput and shorten cycle times for operations like solvent-swapping. acs.org

Yield and Purity Enhancement Strategies

Maximizing yield and ensuring high purity are primary goals in chemical manufacturing. azom.com Strategies to achieve this in the synthesis of this compound and its derivatives are multifaceted.

A fundamental approach is to gain a deep understanding of the reaction kinetics to fine-tune parameters like temperature, pressure, and reactant concentrations. azom.com Beyond reaction conditions, the quality of raw materials and the efficiency of purification methods are paramount. azom.com The replacement of a problematic synthetic step, such as switching from a route with an unstable intermediate to a more direct biocatalytic one, can dramatically improve both yield and process robustness. acs.org

The isolation of the final product is another critical step where significant yield loss or purity degradation can occur. The use of modern equipment like agitated filter dryers (ANFDs) can enhance yield and purity. azom.com This equipment allows for efficient solid-liquid separation, effective product washing under controlled temperatures, and direct, efficient drying, which is superior to conventional methods like Büchner filtration followed by oven drying. azom.com

Biocatalytic Approaches in Pyridazine Synthesis

The use of enzymes as catalysts (biocatalysis) offers a powerful and sustainable alternative to traditional chemical methods for synthesizing heterocycles, including pyridazine derivatives. kcl.ac.uk Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and can reduce the environmental impact by eliminating the need for harsh reagents and organic solvents. rsc.org

In the context of synthesizing pyridazine-containing compounds, biocatalysis has been successfully applied to install chiral amine functionalities. acs.org Amine transaminases, for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiomeric purity. nih.gov A landmark development in the synthesis of a complex pyridazinyl intermediate involved replacing a challenging asymmetric hydrogenation with a robust transamination process. acs.org This biocatalytic step not only proceeded with high selectivity but also eliminated an unstable intermediate, simplifying the process and making it more scalable and cost-effective. acs.org

The development of such biocatalytic routes often involves protein engineering to create enzyme variants with enhanced activity, stability, and substrate scope, making them suitable for industrial-scale production of valuable pharmaceutical intermediates. nih.gov The combination of chemical synthesis with biocatalytic steps, known as a chemo-enzymatic approach, is a growing trend that leverages the strengths of both disciplines to create efficient and sustainable synthetic pathways. nih.govacs.org

Chemical Reactivity and Transformation of N Ethylpyridazin 3 Amine

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. thieme-connect.de This arrangement makes the ring electron-deficient, which significantly influences its reactivity. Unlike electron-rich aromatic systems, the pyridazine core is generally resistant to electrophilic substitution but is activated towards nucleophilic attack. thieme-connect.dechemicalbook.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridazine ring, particularly when it is substituted with a good leaving group, such as a halogen atom. thieme-connect.de For instance, in derivatives like 6-chloro-N-ethylpyridazin-3-amine, the chlorine atom can be displaced by a variety of nucleophiles. cnreagent.com

The position of the substitution is dictated by the electronic properties of the ring and any existing substituents. The presence of the two nitrogen atoms makes the carbon positions (especially C4/C5) susceptible to nucleophilic attack. thieme-connect.de The ethylamino group at the C3 position acts as an electron-donating group, which can influence the regioselectivity of substitution reactions on other parts of the ring.

N-Oxidation:

The lone pairs on the pyridazine ring nitrogen atoms can be targeted by electrophilic oxidizing agents to form N-oxides. youtube.com Reagents like hydrogen peroxide, often in the presence of a catalyst, are commonly used for this transformation. researchgate.net This oxidation can lead to the formation of a mono-N-oxide or a di-N-oxide. The N-oxidation of nitrogen-containing heteroarenes is a critical reaction as it can alter the electronic properties of the ring and serve as a handle for further functionalization. nih.gov It is possible to achieve selective N-oxidation of the pyridazine ring even when a more reactive aliphatic amine is present elsewhere in the molecule by using specific strategies such as in situ protonation of the more basic amine. nih.gov

N-Amination:

Electrophilic amination can introduce an amino group onto one of the ring nitrogen atoms. wikipedia.org This is achieved using electrophilic aminating agents such as hydroxylamine (B1172632) derivatives, for example, O-(mesitylsulfonyl)hydroxylamine. thieme-connect.de This reaction converts a ring nitrogen into a positively charged, N-amino pyridazinium center, which significantly alters the molecule's properties and reactivity profile.

Advanced Characterization and Spectroscopic Analysis of N Ethylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For N-ethylpyridazin-3-amine, ¹H NMR and ¹³C NMR are the primary experiments used to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The expected spectrum for this compound would show distinct signals for the protons on the ethyl group and the pyridazine (B1198779) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl (-CH₃) group, and a triplet for the methyl protons coupled to the methylene group. The protons on the pyridazine ring will appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the ethylamino substituent.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to make unambiguous assignments. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following table outlines the predicted chemical shifts (δ) for this compound based on established values for ethylamines and substituted pyridazine systems. chemicalbook.comchemicalbook.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ¹H | ~3.4 - 3.6 | Quartet (q) | ~7.2 |

| -CH₃ | ¹H | ~1.2 - 1.4 | Triplet (t) | ~7.2 |

| H-4 | ¹H | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 9.0, 4.5 |

| H-5 | ¹H | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 1.5 |

| H-6 | ¹H | ~8.5 - 8.7 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 |

| -CH₂- | ¹³C | ~40 - 45 | - | - |

| -CH₃ | ¹³C | ~14 - 16 | - | - |

| C-3 | ¹³C | ~158 - 162 | - | - |

| C-4 | ¹³C | ~115 - 120 | - | - |

| C-5 | ¹³C | ~130 - 135 | - | - |

| C-6 | ¹³C | ~145 - 150 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₆H₉N₃), the nominal molecular weight is 123 g/mol . Due to the presence of an odd number of nitrogen atoms (three), the molecule follows the "nitrogen rule," which predicts an odd nominal molecular weight. whitman.edulibretexts.org In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak ([M]⁺) at m/z = 123.

The fragmentation of this compound is primarily dictated by the amine functional group. The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). miamioh.edulibretexts.org In this case, the bond between the ethyl group's methylene carbon and methyl carbon would break. The loss of a methyl radical (•CH₃, mass 15) would lead to a significant fragment ion at m/z 108. This [M-15]⁺ ion is often a prominent peak in the spectrum of N-ethyl amines. arizona.edu Further fragmentation of the pyridazine ring can also occur, typically involving the loss of stable neutral molecules like HCN or N₂.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 123 | Molecular Ion [M]⁺ | [C₆H₉N₃]⁺ | Parent ion, confirms molecular weight. |

| 108 | [M - CH₃]⁺ | [C₅H₆N₃]⁺ | Result of α-cleavage, loss of a methyl radical. Often the base peak. |

| 95 | [M - C₂H₄]⁺ | [C₄H₅N₃]⁺ | Loss of ethene via rearrangement. |

| 80 | [C₄H₄N₂]⁺ | [C₄H₄N₂]⁺ | Potential fragment from cleavage of the pyridazine ring. |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used in the analysis of heterocyclic compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate components of a mixture for qualitative and quantitative analysis. For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most common mode. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions and is used to identify and quantify the substance. Purity is assessed by the presence of a single major peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds, and determine purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot after elution is quantified by its retention factor (Rf value), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Interactive Table 3: Typical Chromatographic Conditions for Analysis of Pyridazine Derivatives

| Technique | Parameter | Typical Condition/Material | Purpose |

| RP-HPLC | Stationary Phase | Octadecylsilyl silica gel (C18) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of the compound from the column. | |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detection of the aromatic pyridazine ring. | |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ | Adsorbent for separation. |

| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane/Methanol mixture | Development of the chromatogram. | |

| Visualization | UV light (254 nm) or chemical stain (e.g., iodine) | To make the separated spots visible. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. researchgate.netdtic.mil For N-ethylpyridazin-3-amine, such calculations can predict its geometry, orbital energies, and various reactivity descriptors. Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed for accurate predictions of the properties of heterocyclic compounds. youtube.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic potential.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the amino group, indicating these are the primary sites for nucleophilic attack. The lone pair electrons of the nitrogen atoms, particularly the one in the amino group, contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed across the π-system of the pyridazine ring, highlighting the regions most susceptible to receiving electrons in a reaction (electrophilic sites). The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Theoretical calculations can provide precise energy values and visualizations of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These values are hypothetical and based on typical DFT calculation results for similar heterocyclic amines.)

| Parameter | Predicted Value | Primary Atomic Contribution |

| HOMO Energy | -6.5 eV | N (amino), C4, C5, N2 (ring) |

| LUMO Energy | -0.8 eV | C3, C6, N1 (ring) |

| HOMO-LUMO Gap | 5.7 eV | - |

Computational methods can be used to model the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products. A critical point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.

For instance, in a hypothetical electrophilic substitution reaction on the pyridazine ring, transition state modeling could predict the most likely site of substitution (e.g., at C4, C5, or C6) by comparing the activation energies for each pathway. The geometry of the transition state, often a high-energy, unstable intermediate (like a sigma complex), can be calculated to understand the structural changes that occur during the reaction. Such analyses are crucial for predicting reaction outcomes and designing synthetic routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govacs.org An MD simulation models the molecule as a collection of atoms connected by bonds, with their movements governed by a force field (a set of equations and parameters describing the potential energy of the system).

A typical simulation would place one or more this compound molecules in a simulation box filled with a solvent (e.g., water) and calculate the atomic trajectories over a period of nanoseconds. From these trajectories, properties such as radial distribution functions can be determined, revealing the structure of the solvent around the molecule. This can identify specific hydrogen bonding interactions between the amine or pyridazine nitrogens and water molecules. Furthermore, conformational analysis can be performed to understand the rotational freedom of the N-ethyl group relative to the pyridazine ring.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound (Note: These parameters are illustrative of a typical simulation setup.)

| Parameter | Value/Type | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function for the system. |

| Solvent Model | SPC/E | A common water model for simulating aqueous solutions. |

| System | 1 this compound + ~2000 water molecules | Creates a solvated environment. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | Duration over which atomic movements are tracked. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of this compound. DFT methods can accurately forecast NMR chemical shifts and IR vibrational frequencies. dtic.milnih.gov

The predicted ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom. acs.orgmdpi.com For this compound, distinct signals would be expected for the protons on the ethyl group and the pyridazine ring. Similarly, the ¹³C NMR spectrum would show separate peaks for the ethyl carbons and the four unique carbons of the pyridazine ring. Comparing these predicted spectra with experimental data can confirm the molecule's structure. nih.gov

Calculated IR spectra can identify characteristic vibrational modes. youtube.comnih.gov Key predicted frequencies for this compound would include N-H stretching and bending for the amino group, C-H stretching for the alkyl and aromatic components, and C=N and C=C stretching vibrations within the pyridazine ring.

Table 3: Predicted Spectroscopic Data for this compound (Note: These values are theoretically predicted and may deviate from experimental results. Chemical shifts are relative to TMS.)

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹H NMR | δ 8.5-8.7 ppm | H on C6 (adjacent to N1) |

| δ 7.2-7.4 ppm | H on C4/C5 | |

| δ 6.8-7.0 ppm | H on C4/C5 | |

| δ 5.5-6.0 ppm | -NH- proton | |

| δ 3.3-3.5 ppm | -CH₂- (ethyl group) | |

| δ 1.2-1.4 ppm | -CH₃ (ethyl group) | |

| ¹³C NMR | δ 158-160 ppm | C3 (attached to amine) |

| δ 148-150 ppm | C6 | |

| δ 125-127 ppm | C4/C5 | |

| δ 118-120 ppm | C4/C5 | |

| δ 38-40 ppm | -CH₂- (ethyl group) | |

| δ 14-16 ppm | -CH₃ (ethyl group) | |

| IR | ~3350 cm⁻¹ | N-H stretch (amine) |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~2950 cm⁻¹ | Aliphatic C-H stretch | |

| ~1610 cm⁻¹ | C=N stretch (ring) | |

| ~1580 cm⁻¹ | C=C stretch (ring) | |

| ~1520 cm⁻¹ | N-H bend (amine) |

Supramolecular Chemistry and Host Guest Interactions Involving Pyridazinamines

Design of Pyridazinamine-Based Ligands for Metal Coordination

The pyridazine (B1198779) moiety, an electron-deficient aromatic system with two adjacent nitrogen atoms, possesses a significant capacity for coordinating with metal ions. researchgate.net The design of ligands based on the pyridazinamine scaffold, such as N-ethylpyridazin-3-amine, leverages the Lewis basicity of the nitrogen atoms in both the pyridazine ring and the amino group. These sites can act as donors for a wide range of metal centers.

The coordination chemistry of ligands containing pyridine (B92270) or pyrazine (B50134) rings is well-established, providing a framework for understanding how pyridazinamines might behave. researchgate.netmdpi.com The nitrogen atoms of the pyridazine ring can chelate metal ions, and the presence of the N-ethylamino substituent introduces an additional potential coordination site. The specific geometry and nuclearity of the resulting metal complexes depend on several factors, including the metal ion's preferred coordination geometry, the steric hindrance of the ligand's substituents (like the ethyl group), and the reaction conditions. researchgate.netresearchgate.net

For instance, Schiff bases derived from pyridazine hydrazines have been shown to form stable complexes with first-row transition metals like cobalt, nickel, copper, and zinc. researchgate.net In these complexes, the pyridazine ring nitrogen and the imine nitrogen are typically involved in coordination. Similarly, this compound could potentially act as a bidentate ligand, coordinating through one of the ring nitrogens and the exocyclic amino nitrogen, forming a stable five-membered chelate ring with a metal ion. The design of such ligands is crucial for creating specific stereochemical environments around a metal-binding site, which is a key aspect in the development of catalysts and metalloenzyme models. researchgate.net

| Potential Coordination Site | Description | Relevant Metal Ions |

|---|---|---|

| Pyridazine Ring Nitrogens | The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate or bridging ligand. | Cu(II), Ni(II), Co(II), Zn(II), Fe(II) researchgate.netnih.gov |

| Exocyclic Amino Nitrogen | The nitrogen of the N-ethylamino group is a potential donor site. | Transition metals |

| Chelation (Ring N and Amino N) | Simultaneous coordination of a ring nitrogen and the exocyclic amino nitrogen to form a stable chelate ring. | Various transition metals researchgate.net |

Formation of Self-Assembled Systems

Self-assembly is a process where components, in this case, molecules, spontaneously organize into ordered structures through non-covalent interactions. Molecules containing pyridazine and amine functionalities are excellent candidates for designing self-assembling systems due to their capacity for forming multiple, specific intermolecular connections.

Research on helical pyridine–pyridazine oligomers has demonstrated their ability to self-assemble into supramolecular nanochannels through intermolecular π-stacking. rsc.org These organized structures are capable of recognizing and transporting ions. While this compound is a smaller molecule, the principles governing its interactions are similar. The interplay between hydrogen bonding from the amino group and π-π stacking from the pyridazine ring can direct the formation of well-defined supramolecular architectures such as chains, ribbons, or sheets.

The structure and stability of self-assembled systems are dictated by a variety of non-covalent interactions. unam.mx For this compound, the most significant interactions are hydrogen bonding, π-π stacking, and potentially ion-dipole forces.

Hydrogen Bonding: As a secondary amine, this compound has a hydrogen atom attached to a nitrogen atom, making it capable of acting as a hydrogen bond donor. lumenlearning.comlibretexts.org The lone pair of electrons on this nitrogen, as well as on the two ring nitrogens, allows it to also function as a hydrogen bond acceptor. lumenlearning.comlibretexts.org This dual capability can lead to the formation of strong and directional N–H···N hydrogen bonds, creating robust networks in the solid state. researchgate.net These interactions are significantly stronger than van der Waals forces and play a crucial role in determining the crystal packing. mdpi.com

Ion-Dipole Interactions: If this compound is in the presence of ions (either metallic or organic), strong ion-dipole interactions can occur. youtube.com The permanent dipole of the pyridazinamine molecule, arising from its electronegative nitrogen atoms, can interact favorably with cations or anions, guiding the assembly process and stabilizing the resulting complex. youtube.com

| Interaction Type | Participating Groups in this compound | Significance in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | N-H group (donor); Ring and amino nitrogens (acceptors) | Provides directionality and strength to the assembly. lumenlearning.comresearchgate.net |

| π-π Stacking | Aromatic pyridazine ring | Stabilizes the packing of aromatic cores. researchgate.net |

| Ion-Dipole | Polar pyridazine ring and amino group interacting with external ions | Important for molecular recognition and formation of host-guest complexes. youtube.com |

Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule or ion. wikipedia.org This binding is driven by non-covalent interactions and is often highly selective, a phenomenon known as molecular recognition. wikipedia.org

Pyridazinamine derivatives can participate in host-guest systems in several ways. They can act as guest molecules, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. wikipedia.orgrsc.org The selection of a guest is often determined by size, shape, and electronic complementarity between the host and guest. nih.gov

Alternatively, pyridazinamine units can be incorporated into larger, more complex host structures. The specific hydrogen bonding and metal coordination capabilities of the pyridazinamine moiety can be used to construct hosts that are pre-organized for the selective binding of specific guests. For example, pyridine-functionalized molecules have been shown to selectively co-crystallize with guest molecules that are shape-complementary. nih.gov The ability of this compound to form specific interactions makes it a candidate for developing systems for molecular sensing or separation.

Pyridazinamines in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.comnih.gov The predictable nature of the non-covalent interactions involving pyridazinamines makes them valuable components in this field.

By controlling the hydrogen bonding and π-π stacking interactions of molecules like this compound, it is possible to guide the formation of specific crystal packing arrangements. nih.govrsc.org For example, the strong N–H···N hydrogen bonds can be used as "supramolecular synthons"—robust and reliable interaction patterns—to build extended networks. nih.gov

The ultimate goal of using pyridazinamines in crystal engineering is to create materials with tailored properties. This can include modifying the physical properties of an active pharmaceutical ingredient (API) by forming a cocrystal, or creating materials with specific optical or electronic functions. nih.govnih.gov The introduction of the this compound moiety into a crystal structure can influence properties such as solubility, stability, and melting point. nih.govrsc.org

Catalytic Applications of N Ethylpyridazin 3 Amine and Its Derivatives

Role as Ligands in Transition Metal Catalysis

The nitrogen atoms of the pyridazine (B1198779) ring and its amino substituents serve as excellent donors for transition metals, forming stable coordination complexes. In this role, the pyridazinamine scaffold is not merely a passive spectator but an active participant that influences the catalytic activity of the metal center. wikipedia.orgrsc.org The electronic properties of the ligand, such as its basicity and π-acceptor capacity, can modulate the electron density at the metal, thereby affecting its reactivity, stability, and selectivity. acs.org

Theoretical studies on carbenes derived from diazines (including pyridazine) have shown they possess exceptional ligand properties, with high metal-ligand binding energies and significantly greater electron-donating capabilities compared to conventional five-membered ring counterparts. acs.org This strong donation can stabilize high-oxidation-state metal intermediates or enhance the nucleophilicity of the metal center.

Research has demonstrated the utility of pyridazine-based ligands in a variety of transition-metal-catalyzed reactions. For instance, a dinuclear Ruthenium(II) complex featuring a bridging 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand was found to be a highly effective catalyst for the oxidation of alkenes to the corresponding diketones. acs.org In this system, the pyridazine unit acts as a robust linker, holding the two metal centers in a specific geometry to facilitate the catalytic cycle. Similarly, iridium complexes bearing a dipyridyl-pyridazine ligand have been developed as catalysts for water oxidation, a critical reaction for artificial photosynthesis. acs.org When grafted onto a solid support like SBA-15 silica (B1680970), this system functions as a stable, heterogeneous catalyst, highlighting the versatility of the pyridazine framework. acs.org

The modular nature of pyridazine synthesis allows for the creation of complex, multimetallic structures. Ligands that link multiple bis-(2-pyridyl)pyridazine (dppz) units have been synthesized and used to construct tetranuclear copper(II) and binuclear cadmium(II) complexes, demonstrating the potential of these scaffolds in designing sophisticated catalytic architectures. rsc.org

| Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|

| Ru₂(L)Cl(CH₃CN)₄₃ (L = 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine) | Oxidation of alkenes to diketones | The dinuclear complex exhibits excellent catalytic activity, with the pyridazine ligand bridging the two Ru(II) centers. | acs.org |

| Iridium-complexed dipyridyl-pyridazine on SBA-15 | Heterogeneous water oxidation | The catalyst showed high performance and could be reused for multiple cycles with only a slight loss of activity. | acs.org |

| {[Cu₄(L¹)(NO₃)₆(MeO)₂(MeOH)₂]} (L¹ = linked bis-dppz) | Model for multimetallic complexes | Demonstrates the ability of pyridazinyl ligands to assemble multiple metal centers into a single catalytic unit. | rsc.org |

Organocatalysis Utilizing Pyridazinamine Scaffolds

Beyond their role as ligands, pyridazinamine scaffolds can function as metal-free organocatalysts. Organocatalysis uses small, chiral organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based or biological catalysts. rsc.org The catalytic activity of pyridazinamine derivatives stems from the Lewis basicity of the nitrogen atoms. The N-1 and N-2 atoms of the pyridazine ring, along with the exocyclic amino group of a compound like N-ethylpyridazin-3-amine, can act as proton acceptors (Brønsted bases) or electron-pair donors (Lewis bases/nucleophiles).

This mode of action is analogous to that of well-established pyridine-based organocatalysts, such as 4-(Dimethylamino)pyridine (DMAP). rsc.org These catalysts typically operate via nucleophilic catalysis, where the nitrogen atom attacks an electrophilic substrate (e.g., an acyl group), forming a highly reactive, positively charged intermediate that is then more susceptible to attack by a final nucleophile. The pyridazinamine scaffold could similarly be envisioned to catalyze reactions like acyl transfers.

A significant frontier in organocatalysis is the development of asymmetric transformations, which produce one enantiomer of a chiral product selectively. nih.gov For a pyridazinamine scaffold to induce enantioselectivity, it must itself be chiral or be part of a chiral environment. While this compound is achiral, its derivatives can be designed for stereocontrol. This can be achieved by introducing chiral substituents, often derived from natural sources like amino acids, onto the pyridazine core. rsc.org

Although direct examples of asymmetric organocatalysis using a simple chiral N-alkylpyridazinamine are not prominent in the literature, related systems demonstrate the principle's viability. A landmark study showed that pyridazines can undergo a highly enantioselective 1,4-dearomatization reaction when treated with a chiral copper hydride catalyst. nih.govnih.govresearchgate.net This transformation, which creates highly functionalized, enantioenriched dihydropyridazines, proves that the pyridazine ring is a suitable substrate for asymmetric induction. The enantioselectivity was consistently excellent for various pyridazine derivatives. nih.govresearchgate.net While this specific example involves a metal, it establishes that a chiral agent can effectively differentiate the prochiral faces of the pyridazine ring.

This opens the possibility of developing a purely organocatalytic asymmetric system. By analogy with chiral pyridine (B92270) catalysts, one could synthesize a pyridazinamine derivative bearing a chiral group that can create a well-defined stereochemical environment around the catalytically active nitrogen atom, enabling the selective synthesis of one enantiomer.

| Reaction | Catalyst System | Substrate Class | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-Dearomatization | Chiral Copper Hydride (CuH) Complex | Pyridazines | Generated C4-functionalized dihydropyridazines with consistently excellent enantioselectivity (ee). | nih.govnih.govresearchgate.net |

Developing catalytic systems that operate efficiently in water is a major goal of green chemistry. The inherent polarity and hydrogen-bonding capability of the pyridazinamine scaffold make it an attractive candidate for designing water-compatible catalysts. The nitrogen atoms can interact with water molecules, potentially enhancing the solubility and stability of the catalyst in aqueous media.

The application of a pyridazine-ligated iridium complex for catalyzing water oxidation is a clear example of a pyridazine-based system functioning in an aqueous environment. acs.org In the realm of organocatalysis, the challenge lies in ensuring the organic catalyst maintains its activity in the presence of water, which can compete for hydrogen bonding or hydrolyze reactive intermediates. However, by incorporating hydrophilic functional groups, such as hydroxyls or polyethylene (B3416737) glycol (PEG) chains, onto the pyridazinamine scaffold, it is possible to engineer water-soluble organocatalysts. Such modifications have been successfully used to render other types of catalysts, like N-heterocyclic carbenes, soluble and recoverable from water.

Applications in Advanced Materials Science

Pyridazinamines as Building Blocks for Dendrimers and Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. archivepp.com Their architecture consists of a central core, interior branches, and a surface of functional groups. nih.gov Amine-containing compounds are fundamental to the synthesis of common dendrimers, such as Poly(amidoamine) (PAMAM) dendrimers, where amine groups are present on the surface and within the dendritic structure. archivepp.comnih.gov These amine functionalities are crucial for their application in fields like drug delivery and gene therapy. archivepp.comnih.gov

Pyridazinamines, as functionalized amine-heterocycles, are potential building blocks for creating novel dendrimers and polymers. The amine group on a molecule like N-ethylpyridazin-3-amine can be used for polymerization or for attachment to a dendritic core. For instance, polymers bearing amine moieties are highly valued for their ability to be conjugated with other molecules. rsc.org The incorporation of the this compound unit into a polymer backbone could be achieved through reactions involving its secondary amine group. This would introduce the pyridazine (B1198779) heterocycle as a recurring unit, potentially influencing the polymer's thermal stability, solubility, and electronic properties.

The N-ethyl group specifically introduces several key characteristics. Compared to a primary aminopyridazine, the ethyl group in this compound makes the amine a tertiary amine within the context of the aromatic system, which can influence its reactivity and the stereochemistry of the resulting polymer. The ethyl group also adds a degree of lipophilicity and can affect the intermolecular packing and solubility of the final material.

In dendrimer synthesis, this compound could be utilized in several ways. It could be attached to the surface of a dendrimer, where the pyridazine unit could serve as a site for metal coordination or as a component in a sensor array. The inherent properties of the pyridazine ring, such as its polarity, would modify the surface characteristics of the dendrimer. nih.gov

| Feature | Implication for Dendrimers & Polymers |

| Pyridazine Ring | Introduces rigidity, polarity, and potential for π-π stacking interactions into the macromolecular structure. nih.gov |

| Amine Group | Provides a reactive site for polymerization or attachment to a dendrimer core. rsc.org |

| N-ethyl Substituent | Modifies solubility, steric hindrance, and basicity compared to unsubstituted aminopyridazines. |

Functional Materials Development

The development of functional materials relies on the design of molecules with specific, predictable properties. The electronic nature of the pyridazine ring, combined with the reactivity of the amino group, makes pyridazinamines attractive candidates for these applications.

Materials for organic electronics and photonics often require components with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as properties like fluorescence. Heterocyclic compounds, including pyridine (B92270) and its derivatives, are widely used in this field. For example, novel luminogens with aggregation-induced emission enhancement (AIEE) properties have been synthesized from aminopyridine derivatives. beilstein-journals.org These materials exhibit enhanced fluorescence in the solid state or as aggregates, a desirable property for applications in organic light-emitting diodes (OLEDs) and sensors.

The this compound molecule contains a potential donor-acceptor (D-A) system, where the amino group acts as an electron donor and the electron-deficient pyridazine ring acts as an acceptor. This intramolecular charge-transfer character is a key feature in the design of many organic electronic materials. The N-ethyl group can fine-tune these electronic properties by modulating the electron-donating strength of the amine nitrogen. The incorporation of such pyridazinamine moieties into larger conjugated systems could lead to materials with interesting photophysical properties, such as solvatochromism or fluorescence. The synthesis of N-arylpyrimidin-2-amine derivatives has demonstrated the utility of related heterocyclic amines in building complex molecules with potential applications as ligands for metal complexes, which are also relevant in photonics. mdpi.com

The development of chemical sensors and biocompatible materials often leverages the specific interaction of functional groups with analytes or biological systems. Amine-containing polymers and dendrimers are widely explored for these purposes. archivepp.comrsc.org For instance, PAMAM dendrimer-based optical sensors have been developed for detecting pH and various cations. archivepp.com

The two adjacent nitrogen atoms in the pyridazine ring of this compound offer a potential binding site for metal ions. nih.gov If incorporated into a polymer or onto a surface, these units could form the basis of a chemosensor. Upon binding a target metal ion, a change in the electronic or photophysical properties of the material, such as a shift in fluorescence color or intensity, could be observed.

In the realm of biomaterials, amine-functionalized surfaces are known to influence cell adhesion and protein interaction. Hyperbranched polymers containing tertiary amines have been investigated for biological applications, including cell imaging. rsc.org The surface of a material functionalized with this compound would present both the pyridazine heterocycle and the ethyl-amine group, influencing its interaction with biological molecules and surfaces. Dendrimers, in particular, have been studied for their interactions with proteins and their potential as antiamyloid agents, where surface chemistry is a critical determinant of their activity. nih.gov The specific structure of this compound, with its defined polarity and hydrogen-bonding capabilities, makes it an intriguing candidate for creating biomaterial surfaces with tailored properties.

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Electronics | Building block for conjugated polymers or small molecule luminogens. | Donor-acceptor structure, tunable electronic properties via N-ethyl group. |

| Photonics | Component in fluorescent materials or ligands for luminescent metal complexes. | Heterocyclic core, potential for aggregation-induced emission. beilstein-journals.org |

| Sensors | Active element in chemosensors for metal ion detection. | Pyridazine nitrogen atoms as a metal-binding site. nih.gov |

| Biomaterials | Surface modification agent to control protein and cell interactions. | Amine functionality, polarity of the pyridazine ring. nih.govrsc.org |

Stability and Degradation Studies of N Ethylpyridazin 3 Amine

Thermal Degradation Pathways and Kinetics

Currently, there is a lack of specific scientific literature detailing the thermal degradation pathways and kinetics exclusively for N-ethylpyridazin-3-amine. However, general principles of thermal degradation for amines used in similar applications, such as carbon dioxide capture, can provide a theoretical framework. For many amine-based solvents, thermal degradation in the presence of CO2 can occur at the high temperatures (>100 °C) found in the desorber section of a capture plant. google.com

For primary and secondary amines, a common degradation pathway involves the formation of carbamates. researchgate.net These carbamates can then undergo intermolecular cyclization to form imidazolidinones or be subject to nucleophilic attack by a free amine to produce ureas. researchgate.net Tertiary amines, which lack a hydrogen atom on the nitrogen, cannot form carbamates directly and may follow different degradation routes. uni.lu The stability of tertiary amines can be influenced by the nature of their substituent groups. google.com For instance, tertiary amines with methyl groups, like methyldiethanolamine (MDEA), have been found to be less stable than those with no methyl groups, such as ethyldiethanolamine (EDEA). google.com The degradation of some tertiary amines is modeled using second-order kinetics, considering the concentrations of both the free amine and the protonated amine. google.com

The rate of thermal degradation is a critical factor for the operational viability of amine solvents. uni.lu Studies on various amines have shown that degradation rates can be influenced by the molecular structure. For example, in studies of linear diamines, the rate of degradation tends to decrease as the chain length increases. researchgate.net

Interactive Table: General Thermal Degradation Products of Amines

| Precursor Amine Type | Common Degradation Products | Formation Pathway |

|---|---|---|

| Primary/Secondary Amines | Imidazolidinones | Carbamate (B1207046) formation followed by intermolecular cyclization and dehydration. researchgate.net |

| Primary/Secondary Amines | Ureas | Nucleophilic attack by a free amine on a carbamate. researchgate.net |

Oxidative Degradation Mechanisms

The process of oxidative degradation can lead to the fragmentation of the amine solvent, producing a variety of byproducts. masterorganicchemistry.com For common amines like monoethanolamine (MEA), oxidative degradation products include ammonia (B1221849), aldehydes, and carboxylic acids such as formate, glycolate, acetate, and oxalate. masterorganicchemistry.comnih.gov Nitrogen-containing products like nitrite, nitrate, and ethylenediamine (B42938) (EDA) have also been identified. masterorganicchemistry.com

The structural characteristics of an amine play a crucial role in its susceptibility to oxidative degradation. nih.gov For instance, the number of amino groups can provide more reactive sites for the formation of free radicals, potentially increasing both degradation and ammonia emission rates. nih.gov Conversely, steric hindrance within the amine's structure might affect its stability. nih.gov The presence of a heteroaromatic ring, as in this compound, could lead to N-oxidation, a common metabolic transformation for such structures.

Impact of Environmental Factors on Stability

While direct research on this compound is limited, the stability of amine solvents, in general, is known to be significantly affected by various environmental and operational factors.

Influence of Carbon Dioxide Loading

Carbon dioxide (CO2) loading, defined as the moles of CO2 absorbed per mole of amine, is a critical parameter influencing amine stability. In the context of thermal degradation, the presence of CO2 is necessary for certain degradation pathways, such as carbamate formation. researchgate.net For some amine systems, an increase in CO2 loading can lead to a higher concentration of charged amine species (protonated amines and carbamates), which can affect degradation rates.

The efficiency of processes to reclaim solvents by removing heat-stable salts (HSS) can also be impacted by CO2 loading. Higher CO2 loading can reduce the efficiency of electrodialysis for HSS removal due to increased competition from charged amine species and bicarbonate ions at the ion-exchange membranes. This can indirectly affect long-term solvent stability by allowing corrosive degradation products to accumulate.

Interactive Table: Effect of CO2 Loading on Amine Solutions

| Parameter | Impact of Increasing CO2 Loading | Reference |

|---|---|---|

| Charged Species | Increases concentration of protonated amines and carbamates | |

| HSS Removal Efficiency (Electrodialysis) | Decreases |

Solvent Effects on Decomposition

The solvent system, typically an aqueous solution, plays a fundamental role in the decomposition of amines. The presence of water is central to the chemistry of CO2 absorption and also to some degradation reactions.

The chemical structure of the amine itself is a primary determinant of its stability within a solution. Studies comparing different amine structures have found that tertiary amines often exhibit the highest chemical stability, followed by sterically hindered, primary, and then secondary amines. researchgate.net The presence of hydroxyl groups in an amine's structure can sometimes decrease its thermal stability by making it more prone to forming certain degradation products like oxazolidones. nih.gov Conversely, longer alkyl chains in some amine classes have been associated with a decrease in both degradation and ammonia emissions. nih.gov The basicity of the amine, which is influenced by factors like electronic effects and hybridization of the nitrogen atom, is also a key property affecting its reactivity and, by extension, its degradation pathways.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of N-substituted aminopyridazines can be approached through several established routes, which can be optimized and expanded for N-ethylpyridazin-3-amine. A primary strategy involves the nucleophilic substitution of a suitable leaving group on the pyridazine (B1198779) ring with ethylamine (B1201723).

A plausible and common pathway starts with a halogenated pyridazine, such as 3-chloropyridazine (B74176). The reactivity of the C-Cl bond in 3,6-dichloropyridazine (B152260) towards amination is well-documented, suggesting that 3-chloropyridazine would serve as a viable precursor. acs.org The reaction with ethylamine, potentially under elevated temperatures or with acid catalysis, would yield the desired product. acs.org

Alternatively, a route starting from 3-aminopyridazine (B1208633) via N-alkylation represents another feasible approach. lifechemicals.com Methods for the N-alkylation of aminopyridines are established and could be adapted for this purpose. nih.gov This could involve direct alkylation with an ethyl halide or reductive amination with acetaldehyde. Given the challenges sometimes associated with direct alkylation of amino-heterocycles, a two-step acylation-reduction sequence could also be explored to avoid over-alkylation.

Future research could focus on developing more efficient and selective versions of these pathways. This includes the exploration of catalyst systems, such as palladium-catalyzed Buchwald-Hartwig amination, which has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives and could be adapted for N-alkylaminopyridazines. acs.org

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Reagent | Reaction Type | Potential for Optimization |

| 3-Chloropyridazine | Ethylamine | Nucleophilic Aromatic Substitution | Catalyst development, reaction condition screening (temperature, pressure) |

| 3-Aminopyridazine | Ethyl halide | N-Alkylation | Base selection, solvent effects, microwave-assisted conditions |

| 3-Aminopyridazine | Acetaldehyde | Reductive Amination | Choice of reducing agent, one-pot procedures |

Deeper Understanding of Reactivity Mechanisms

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring and the nucleophilic N-ethylamino group. The pyridazine ring itself is known to be less aromatic and more susceptible to nucleophilic attack compared to pyridine (B92270), due to the presence of two adjacent nitrogen atoms which lower the electron density of the ring carbons. slideshare.net This makes positions 4, 5, and 6 potential sites for nucleophilic substitution, depending on the reaction conditions and the nature of the attacking nucleophile.

The N-ethylamino group, on the other hand, is a site of basicity and nucleophilicity. It can be protonated, acylated, and undergo further alkylation. wikipedia.org The lone pair of electrons on the exocyclic nitrogen can also influence the reactivity of the pyridazine ring through resonance effects.

Future mechanistic studies could involve:

Mapping the electrophilic and nucleophilic sites: Detailed computational studies could predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic transformations.

Investigating the influence of the N-ethyl group: Comparing the reactivity of this compound to 3-aminopyridazine and other N-alkylated analogues would elucidate the steric and electronic effects of the ethyl group on the reactivity of both the amino group and the pyridazine ring.

Exploring ring-opening and ring-transformation reactions: Pyridazine derivatives can undergo ring contractions and other transformations under specific conditions. Investigating the stability of this compound under strongly basic or acidic conditions could reveal novel reaction pathways.

Advancements in Computational Modeling

DFT calculations can be employed to determine a range of properties, including:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, ionization potential, and electron affinity. researchgate.net These parameters are crucial for understanding the compound's reactivity and its potential in electronic applications.

Spectroscopic properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra to aid in the characterization of the synthesized compound.

Reaction mechanisms: Modeling transition states and reaction pathways to provide insights into the kinetics and thermodynamics of various reactions involving this compound.

By performing these calculations, researchers can gain a deeper understanding of the structure-property relationships of this molecule, which can guide the design of new derivatives with tailored properties.

Table 2: Predicted Parameters from Computational Modeling of this compound

| Property | Significance |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Reveals the distribution of electron density and potential reactive sites. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Emerging Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should focus on developing environmentally benign synthetic methods. This includes:

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including pyridazine derivatives. nanobioletters.comnih.govnih.gov Applying this technology to the synthesis of this compound could offer significant advantages over conventional heating methods.

Use of green solvents: Exploring the use of water, ethanol, or other biodegradable solvents in the synthesis would reduce the environmental impact. nih.gov

Catalytic reactions: Employing catalytic amounts of reagents instead of stoichiometric amounts minimizes waste generation. The development of reusable catalysts would further enhance the sustainability of the synthesis.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Multicomponent reactions are a powerful tool in this regard and could be explored for the synthesis of this compound and its derivatives. nih.gov

Integration into Multifunctional Material Systems

The pyridazine nucleus is found in various functional materials, and this compound could serve as a valuable building block in this domain. lifechemicals.com The presence of both a polar, electron-deficient aromatic ring and a reactive amino group provides opportunities for incorporation into a variety of material architectures.

Potential applications in materials science include:

Polymer chemistry: The amino group of this compound can act as a monomer or a functionalizing agent for polymers. It could be incorporated into polyamides, polyimides, or epoxy resins to impart specific properties such as thermal stability, flame retardancy, or altered solubility.

Organic electronics: Pyridine and pyridazine derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and other electronic devices. organic-chemistry.org The electron-deficient nature of the pyridazine ring could be beneficial for creating electron-transporting materials. While simple derivatives like this compound may not be directly used as the primary active component, they could serve as ligands in metal complexes or as building blocks for more complex conjugated systems. There is a known instance of a pyridazine-iodine compound exhibiting semiconductor properties, which suggests the potential of the pyridazine core in this field.

Supramolecular chemistry: The hydrogen-bonding capabilities of the amino group and the nitrogen atoms of the pyridazine ring make this compound a candidate for the construction of supramolecular assemblies. researchgate.net These ordered structures could have applications in sensing, catalysis, or as porous materials.

Future research in this area would involve the synthesis of polymers and materials incorporating this compound and the subsequent characterization of their physical and chemical properties to evaluate their performance in these applications.

Q & A

Q. Q1. What are the standard synthetic routes for N-ethylpyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer : this compound is typically synthesized via multi-step reactions involving functional group substitutions. For example, halogenated pyridazines (e.g., 3-chloropyridazine) can undergo nucleophilic substitution with ethylamine under basic conditions. Key parameters for optimization include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation .

- Catalysts : Copper(I) bromide or palladium catalysts enhance coupling efficiency in aryl amination steps .

- Purification : Column chromatography using gradients of ethyl acetate/hexane (0–100%) ensures high purity (>95%) .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- NMR : H and C NMR verify substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm for CH and δ 3.0–3.5 ppm for CH) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 152.1 for CHN) .

- HPLC : Purity >98% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The pyridazine ring’s electron-deficient nature facilitates electrophilic substitution at the 4- and 6-positions. Steric hindrance from the ethyl group directs reactivity:

- Suzuki Coupling : Para-substituted aryl boronic acids yield higher regioselectivity (80–90%) compared to ortho-substituted analogs (<50%) due to steric clashes .

- Buchwald-Hartwig Amination : Electron-rich amines (e.g., piperidine) react faster than bulky tert-butylamine, as shown by kinetic studies .

Q. Q4. What strategies mitigate N-nitrosamine contamination in this compound during synthesis?

Methodological Answer : N-Nitrosamine formation (a mutagenic risk) is minimized via:

- Process Controls : Avoid nitrosating agents (e.g., nitrites) and secondary amines in reaction steps. Use tertiary amines (e.g., triethylamine) as bases .

- Analytical Monitoring : GC-NPD (nitrogen-phosphorus detection) or LC-HRMS quantifies trace nitrosamines at ppb levels .

- Purification : Acidic washes (1M HCl) remove residual amines before final crystallization .

Q. Q5. How can computational methods predict the metabolic stability of this compound derivatives?

Methodological Answer : In silico tools guide experimental design:

- Density Functional Theory (DFT) : Calculates oxidation potentials of the pyridazine ring; higher potentials correlate with slower CYP450-mediated metabolism .

- Molecular Dynamics : Simulates binding affinities to hepatic enzymes (e.g., CYP3A4) to identify labile sites (e.g., ethyl group demethylation) .

- QSAR Models : Train datasets on pyridazine analogs to predict metabolic half-lives (R > 0.85 in validated models) .

Data Contradictions and Resolution

Q. Q6. How to resolve discrepancies in reported biological activity data for this compound analogs?

Methodological Answer : Conflicting data often arise from assay variability. Best practices include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 < P20) and ATP-based viability assays (e.g., CellTiter-Glo®) .

- Control Compounds : Benchmark against reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .

- Dose-Response Curves : Report IC values with 95% confidence intervals (n ≥ 3 replicates) .

Stability and Degradation Pathways

Q. Q7. What are the dominant degradation pathways of this compound under accelerated storage conditions?

Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) reveal:

- Oxidation : Major pathway via pyridazine ring hydroxylation (confirmed by LC-HRMS, [M+O]+ ions) .

- Hydrolysis : Ethyl group cleavage in acidic conditions (pH <3), forming pyridazin-3-amine .

- Photolysis : UV light (254 nm) induces dimerization, detectable via UPLC retention time shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.